An In-depth Technical Guide to 2-Thiophenamine, N,N,3,4-tetraphenyl-: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Thiophenamine, N,N,3,4-tetraphenyl-: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Thiophenamine, N,N,3,4-tetraphenyl-. As this is a highly substituted and likely novel thiophene derivative, this document synthesizes information from established synthetic methodologies for related compounds, predictive analysis of its properties, and a discussion of its potential in the context of drug discovery and materials science.
Introduction: The 2-Aminothiophene and Tetraphenylthiophene Scaffolds
The thiophene ring is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2][3] Substituted 2-aminothiophenes, in particular, are a class of compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The synthesis of these compounds is often achieved through the versatile Gewald reaction, a multi-component condensation that allows for the facile construction of polysubstituted 2-aminothiophenes.[7][8][9]
On the other hand, tetraphenyl-substituted aromatic cores, such as tetraphenylethylene, are well-known for their unique photophysical properties, including aggregation-induced emission (AIE).[10][11] The tetraphenyl substitution pattern often imparts significant steric hindrance, leading to non-planar molecular conformations that can influence solid-state luminescence and charge-transport properties. The synthesis of 2,3,4,5-tetraphenylthiophene has been reported, typically proceeding from a 1,4-dicarbonyl precursor.[12]
This guide focuses on the specific, complex structure of 2-Thiophenamine, N,N,3,4-tetraphenyl-, which combines the features of both a 2-aminothiophene and a tetraphenyl-substituted core. The presence of four phenyl groups is anticipated to profoundly influence the molecule's conformation, solubility, and electronic properties, potentially leading to novel applications.
Proposed Synthesis of 2-Thiophenamine, N,N,3,4-tetraphenyl-
A plausible synthetic route to the target molecule involves a multi-step approach, beginning with the construction of a tetraphenyl-substituted carbonyl precursor, followed by the application of the Gewald reaction.
Synthesis of the Tetraphenyl Ketone Precursor
The key starting material for the Gewald synthesis would be a tetraphenyl-substituted ketone. A potential route to such a precursor is outlined below.
Experimental Protocol: Synthesis of a Tetraphenyl Ketone Precursor
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Step 1: Synthesis of 1,2,3,4-tetraphenylbutane-1,4-dione. This can be achieved through methods described in the literature, starting from toluene and proceeding through several intermediates.[12]
-
Step 2: Conversion to a suitable ketone. The 1,4-dione would need to be selectively modified to yield a ketone with an adjacent methylene group required for the Gewald reaction. This might involve a selective reduction or other functional group interconversions.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8]
Experimental Protocol: Gewald Synthesis of 2-Thiophenamine, N,N,3,4-tetraphenyl-
-
Reaction Setup: To a solution of the tetraphenyl ketone precursor (1 equivalent) and diphenylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 equivalents).
-
Base Addition: Slowly add a catalytic amount of a base, such as morpholine or piperidine. The use of a conjugate acid-base pair catalyst like piperidinium borate has also been shown to be effective.[13]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours.[14] Microwave irradiation can also be employed to reduce reaction times.[7]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by pouring it into cold water. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Proposed Reaction Mechanism
The mechanism of the Gewald reaction is well-established and proceeds through several key steps.[7][9][15]
Caption: Proposed Gewald reaction mechanism for the synthesis of the target compound.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 2-Thiophenamine, N,N,3,4-tetraphenyl- are not experimentally determined. However, we can predict these properties based on the structural features and data from related compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C34H25NS | Based on the proposed structure. |
| Molecular Weight | ~491.64 g/mol | Calculated from the molecular formula. |
| Melting Point | High (>200 °C) | The high degree of substitution and aromaticity suggests a high melting point. Tetraphenylthiophene has a high melting point.[12] |
| Solubility | Soluble in organic solvents (e.g., THF, CH2Cl2, Toluene), insoluble in water. | The large number of phenyl groups will dominate the solubility profile. |
| Appearance | Likely a crystalline solid. | Based on the properties of similar highly substituted aromatic compounds. |
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on known values for similar structures.[16][17][18]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Multiplet | 25H | Aromatic protons of the four phenyl groups and the thiophene ring proton. |
| ~5.0 - 6.0 | Broad Singlet | 1H | NH proton of the amine group (exchangeable with D2O). |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C2 (carbon bearing the amino group) |
| ~110 - 145 | Aromatic carbons of the phenyl groups and thiophene ring. |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~3300 - 3500 | N-H stretching vibration of the primary amine. |
| ~3000 - 3100 | Aromatic C-H stretching vibrations. |
| ~1580 - 1620 | C=C stretching vibrations of the aromatic rings. |
| ~1400 - 1500 | C-N stretching vibration. |
| ~690 - 770 | C-S stretching vibration. |
Potential Applications and Future Directions
The unique structure of 2-Thiophenamine, N,N,3,4-tetraphenyl- suggests several potential areas of application, primarily in drug discovery and materials science.
Drug Development
The 2-aminothiophene scaffold is a well-established pharmacophore with a broad range of biological activities.[1][4][5][6] The introduction of four phenyl groups could lead to novel interactions with biological targets.
-
Anticancer Activity: Many substituted thiophenes exhibit anticancer properties.[5] The bulky phenyl groups could enhance binding to specific protein targets.
-
Enzyme Inhibition: 2-aminothiophene derivatives have been investigated as enzyme inhibitors, for example, as efflux pump inhibitors in bacteria.[19]
-
Receptor Modulation: Some 2-aminothiophenes act as allosteric modulators of receptors.[4]
Caption: A generalized workflow for the evaluation of the therapeutic potential of the title compound.
Materials Science
The tetraphenylthiophene core is of interest for applications in organic electronics.[10][11] The presence of the amino group could further modulate the electronic properties of the material.
-
Organic Light-Emitting Diodes (OLEDs): The highly conjugated system and the potential for aggregation-induced emission make this compound a candidate for use as an emitter or host material in OLEDs.[10]
-
Organic Field-Effect Transistors (OFETs): Thiophene-based materials are known for their charge-transport properties and have been used in OFETs.[20]
-
Sensors: The electron-rich nature of the molecule could make it suitable for the development of chemical sensors.
Safety and Handling
While specific toxicity data for 2-Thiophenamine, N,N,3,4-tetraphenyl- is unavailable, it is prudent to handle it with the care afforded to all new chemical entities. The metabolic transformation of thiophenes can sometimes lead to reactive intermediates.[21] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Thiophenamine, N,N,3,4-tetraphenyl- represents a novel and intriguing molecular architecture that combines the biologically relevant 2-aminothiophene scaffold with the photophysically interesting tetraphenyl-substituted core. While its synthesis and properties are yet to be experimentally verified, this guide provides a solid foundation for its preparation and characterization based on well-established chemical principles. The predicted properties suggest that this compound could be a valuable candidate for further investigation in both medicinal chemistry and materials science, potentially leading to the development of new therapeutics or advanced organic electronic materials.
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